

Linsidomine Hydrochloride as a Peroxynitrite Donor: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Linsidomine hydrochloride*

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Abstract

Linsidomine hydrochloride (SIN-1), the active metabolite of molsidomine, is a pivotal pharmacological tool for the controlled generation of peroxynitrite (ONOO^-), a potent and short-lived biological oxidant. This technical guide provides an in-depth exploration of linsidomine's mechanism of action, its application in experimental settings, and its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge required for the effective utilization of this compound in their studies of nitroxidative stress and associated pathologies.

Introduction

Linsidomine hydrochloride, chemically known as 3-morpholinosydnonimine hydrochloride, is a sydnonimine derivative that spontaneously decomposes under physiological conditions to generate both nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$).^{[1][2]} The rapid, diffusion-controlled reaction between these two radicals results in the formation of peroxynitrite.^[3] Peroxynitrite is a key mediator of "nitroxidative stress" and has been implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegeneration, and inflammation. The ability of linsidomine to co-generate $\bullet\text{NO}$ and $\text{O}_2\bullet^-$ in a controlled manner makes it an invaluable tool for investigating the biological effects of peroxynitrite.^[4]

Mechanism of Peroxynitrite Generation

The generation of peroxynitrite from **linsidomine hydrochloride** is a multi-step process that occurs spontaneously in aqueous solutions at physiological pH.

- **Hydrolysis and Ring Opening:** Linsidomine undergoes hydrolysis, leading to the opening of its sydnonimine ring to form the open-ring metabolite, SIN-1A.^[1]
- **Reaction with Molecular Oxygen:** In the presence of molecular oxygen, SIN-1A undergoes a one-electron reduction of oxygen to produce a superoxide radical ($O_2^{\bullet-}$) and the SIN-1 cation radical.^{[1][5]}
- **Nitric Oxide Release:** The unstable SIN-1 cation radical subsequently decomposes to release nitric oxide ($\bullet NO$).^{[1][5]}
- **Peroxynitrite Formation:** The concurrently generated $\bullet NO$ and $O_2^{\bullet-}$ rapidly combine in a near diffusion-controlled reaction to form peroxynitrite ($ONOO^-$).^{[3][6]}

It is crucial to note that under certain biological conditions, particularly in the presence of electron acceptors such as heme proteins, linsidomine can act primarily as a $\bullet NO$ donor, with a reduced yield of superoxide and consequently peroxynitrite.^{[1][7]}

Quantitative Data

The following tables summarize key quantitative parameters related to the use of **linsidomine hydrochloride** as a peroxynitrite donor.

Parameter	Value	Conditions	Reference(s)
Decomposition & Peroxynitrite Generation			
Peroxynitrite Yield from SIN-1	Quantitative	Equimolar initial superoxide and nitric oxide at neutral pH	[6]
Biological Activity (IC ₅₀ /EC ₅₀ Values)			
U-46619-induced platelet aggregation (human PRP)	IC ₅₀ : 0.9 μmol/L	In vitro	[8]
Arachidonic acid-induced platelet aggregation (human PRP)	IC ₅₀ : 1.4 μmol/L	In vitro	[8]
Thromboxane B ₂ formation (human PRP)	IC ₅₀ : 2.9 μmol/L	In vitro	[8]
Inhibition of 26S proteasome in SK-N-MC cells	Effective at concentrations leading to proteasome inhibition	In vitro	[4]

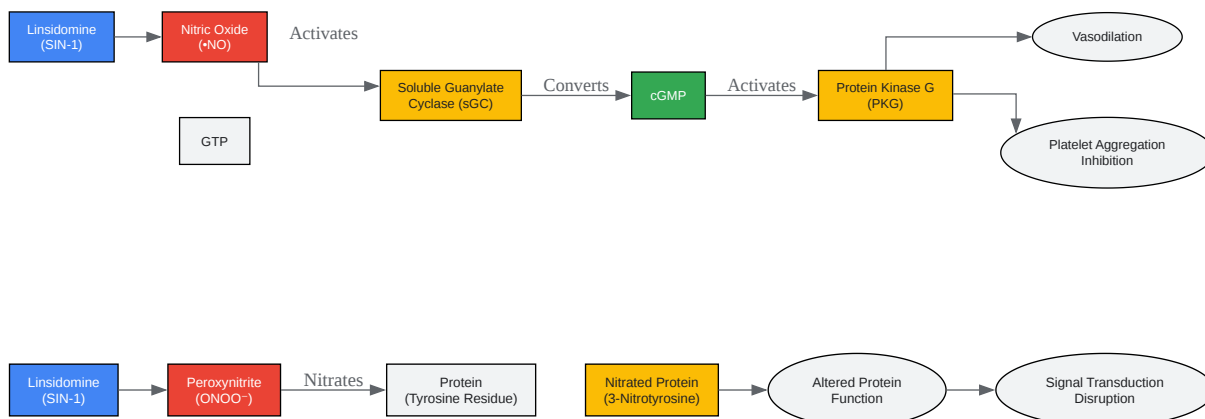
PRP: Platelet-Rich Plasma

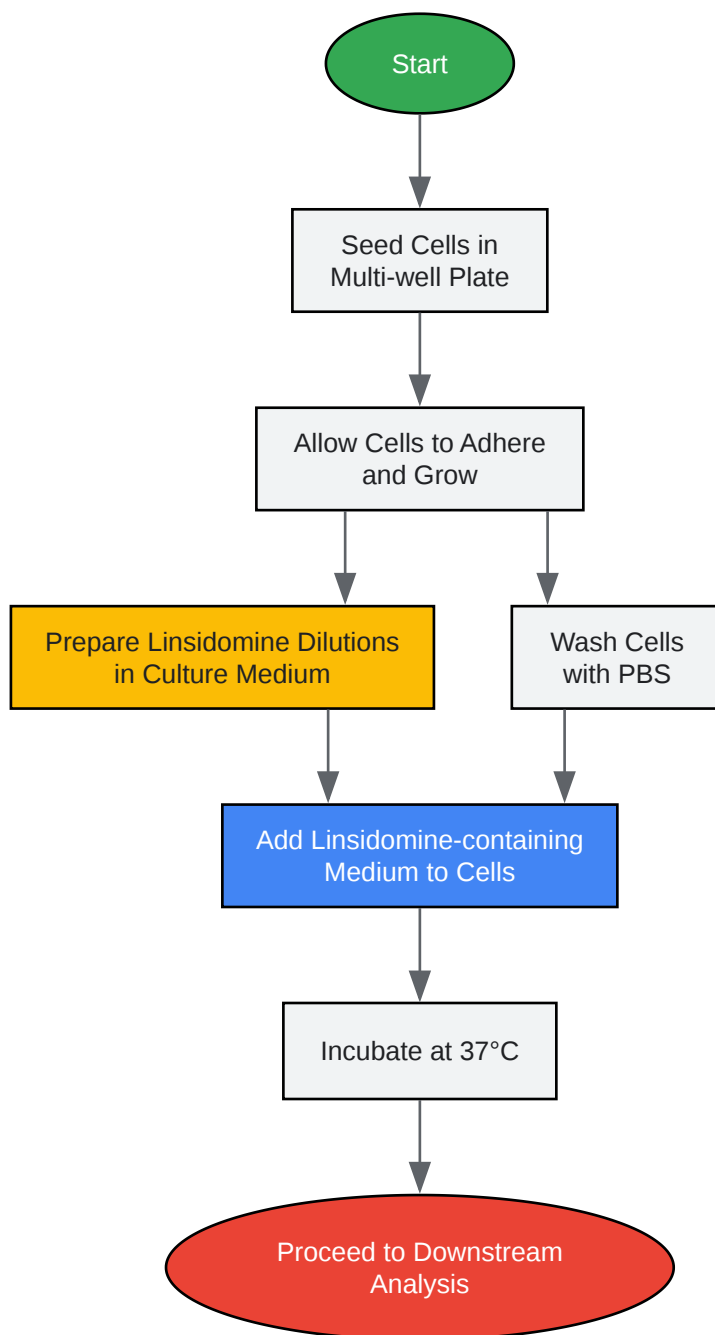
Signaling Pathways

Peroxynitrite and nitric oxide generated from linsidomine can modulate several critical signaling pathways.

cGMP-Dependent Signaling

Nitric oxide, a primary product of linsidomine decomposition, is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation, neurotransmission, and inhibition of platelet aggregation.





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